7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O3S and its molecular weight is 479.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- The compound shows potential in antimicrobial applications. Similar triazole derivatives have been synthesized and tested for their antimicrobial activities, with some demonstrating good or moderate activities against various microorganisms (Bektaş et al., 2007).
Adenosine Receptor Antagonism
- Triazoloquinazoline derivatives have been identified as potent adenosine antagonists. This property makes them valuable in the exploration of benzodiazepine receptor modulators (Francis et al., 1988).
Anticancer Activity
- Triazoloquinoline derivatives have been designed and synthesized with structural requirements essential for anticancer activity. Some of these compounds show significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Histamine Receptor Antagonism
- Compounds with triazoloquinazoline structure have been synthesized and tested for their in vivo H(1)-antihistaminic activity, showing potential as a new class of antihistaminic agents (Alagarsamy et al., 2008).
Tubulin Polymerization Inhibition
- Certain 1-phenyl-triazoloquinazolin-5-ones, which are similar in structure, have been tested as tubulin polymerization inhibitors and vascular disrupting agents, indicating potential applications in cancer therapy (Driowya et al., 2016).
Plant Ecosystem Health
- N-aryl triazolopyridine sulfonamide compounds, structurally related to triazoloquinazolines, exhibit herbicidal activity, suggesting potential applications in agriculture and ecosystem management (Moran, 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities .
Mode of Action
epidermidis . This suggests that the compound may interact with bacterial cell components, disrupting their normal function and leading to cell death.
Biochemical Pathways
Given its antimicrobial and antiviral activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
Based on its antimicrobial and antiviral activities, it can be inferred that the compound likely leads to the death of these organisms, thereby helping to control infections .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-14-15(24)8-13-20(19)29-22(26-21)23(27-28-29)33(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJXBVQGQZXIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.